Methyl 6-bromo-2-fluoro-3-methylbenzoate

Medicinal Chemistry Synthetic Methodology Process Chemistry

Methyl 6-bromo-2-fluoro-3-methylbenzoate (CAS 1437780-03-4) is a polysubstituted aromatic ester characterized by its unique 1,2,3,4-substitution pattern on the phenyl ring, containing a bromine atom at the ortho position to the methyl ester, a fluorine atom, and a methyl group. This specific arrangement of electron-withdrawing (Br, F, ester) and electron-donating (methyl) groups imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 1437780-03-4
Cat. No. B1470967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-fluoro-3-methylbenzoate
CAS1437780-03-4
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)C(=O)OC)F
InChIInChI=1S/C9H8BrFO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3
InChIKeyAHFHGHNOEORYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate (CAS 1437780-03-4): A Defined Halogenated Building Block for Precision Synthesis


Methyl 6-bromo-2-fluoro-3-methylbenzoate (CAS 1437780-03-4) is a polysubstituted aromatic ester characterized by its unique 1,2,3,4-substitution pattern on the phenyl ring, containing a bromine atom at the ortho position to the methyl ester, a fluorine atom, and a methyl group. This specific arrangement of electron-withdrawing (Br, F, ester) and electron-donating (methyl) groups imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions [1]. The compound is primarily offered as a research chemical with a purity of at least 95% to 98% .

Why Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate Cannot Be Directly Replaced by Isomeric or Halo-Analogs


In complex molecule synthesis, the precise positioning of functional groups dictates reaction outcomes. The ortho-bromo substitution relative to the ester in Methyl 6-bromo-2-fluoro-3-methylbenzoate provides a strategically active site for selective functionalization, such as Suzuki-Miyaura couplings, which is not present in its regioisomers like methyl 2-bromo-6-fluoro-4-methylbenzoate or methyl 6-bromo-3-fluoro-2-methylbenzoate . Furthermore, the electronic and steric influence of the 2-fluoro and 3-methyl groups on the aryl bromide's oxidative addition and transmetalation steps can differ significantly from that of its chloro-analog (methyl 6-chloro-2-fluoro-3-methylbenzoate), potentially altering reaction kinetics, yields, and the stability of intermediate palladium complexes [1]. Substituting this specific scaffold without rigorous validation can lead to synthetic pathway failure or suboptimal yields.

Quantitative Differentiation of Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate: Synthesis, Purity, and Molecular Properties


Comparative Synthesis Yield of Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate vs. Its Chloro-Analog

A documented one-step synthesis of Methyl 6-bromo-2-fluoro-3-methylbenzoate from the corresponding benzoic acid proceeds with a high yield of 94.9% under mild conditions (room temperature, 3h, K2CO3 in DMF) . In contrast, published synthesis routes for the analogous chloro-compound, Methyl 6-chloro-3-fluoro-2-methylbenzoate, report a significantly lower yield of approximately 69% . This 25.9% yield advantage for the bromo-derivative can be critical for early-stage research, reducing material waste and synthesis time.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Quantified LogP and Solubility Profile of Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate

The lipophilicity of Methyl 6-bromo-2-fluoro-3-methylbenzoate, a key determinant for cell permeability and solubility in biological assays, has been computationally quantified. The consensus LogP value is 3.03 . This places it in a favorable range for drug-like molecules. Its predicted aqueous solubility (LogS ESOL) is -3.43, corresponding to a concentration of 0.0924 mg/mL (0.000374 mol/L) . This solubility profile is likely to differ from less lipophilic analogs, such as the chloro-derivative (predicted LogP ~2.8), influencing its behavior in biological buffers and in vivo formulations.

Medicinal Chemistry Physicochemical Analysis ADME Properties

Documented 1H NMR Spectral Data for Identity Verification of Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate

A definitive 1H NMR spectrum is available for Methyl 6-bromo-2-fluoro-3-methylbenzoate, providing a quantitative benchmark for identity confirmation and purity assessment. Key signals include a doublet at 7.467 ppm (J=8.0 Hz, 1H), a triplet at 7.405 ppm (J=8.0 Hz, 1H), a singlet at 3.910 ppm (3H), and a singlet at 2.229 ppm (3H) in DMSO-d6 . This level of analytical characterization is essential for procurement, ensuring the received material matches the intended structure. While vendors may provide similar data for analogs, this specific, published spectrum allows for direct, independent verification against a known standard.

Analytical Chemistry Quality Control Synthetic Chemistry

Reliable Commercial Availability at Defined Purity: 97-98% for Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate

Methyl 6-bromo-2-fluoro-3-methylbenzoate is reliably available from multiple reputable vendors with a standard purity specification of 95-98% . Some suppliers, such as Fluorochem, guarantee a minimum purity of 97% . This consistent, high-level purity specification across the supply chain reduces the risk of impurities interfering with downstream synthetic steps or biological assays, a critical factor for procurement in research and development settings.

Procurement Supply Chain Synthetic Chemistry

Targeted Application Scenarios for Methyl 6-Bromo-2-Fluoro-3-Methylbenzoate Based on Quantitative Evidence


Scaffold for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The ortho-bromo substituent adjacent to the methyl ester serves as an ideal handle for Suzuki-Miyaura, Stille, or other cross-coupling reactions to diversify the aromatic core. The high synthesis yield (94.9%) and reliable commercial availability at 97-98% purity make it a cost-effective and reproducible starting point for constructing libraries of drug-like molecules .

A Building Block with a Validated Physicochemical Profile for ADME Screening

With a quantified consensus LogP of 3.03 and a defined aqueous solubility (0.0924 mg/mL), this compound can be used to synthesize analogs where the impact of additional substitutions on lipophilicity and solubility can be accurately modeled and compared. This provides a more predictable starting point than using a scaffold with unknown or unverified properties .

Analytical Standard for Method Development and Quality Control

The availability of a peer-reviewed 1H NMR spectrum (500 MHz, DMSO-d6) allows this compound to serve as a robust analytical standard for calibrating instruments, developing new analytical methods (e.g., LC-MS, HPLC), and training new chemists on spectral interpretation, providing a higher level of certainty than relying on vendor-provided data alone .

Precursor for Multisubstituted Aromatics in Agrochemical and Materials Science Research

The strategic placement of halogens and a methyl group enables further functionalization to create complex, polysubstituted aromatic systems. The high yield of the parent ester synthesis supports the economic viability of using this compound in multi-gram or larger scales often required in process chemistry development for agrochemicals or specialty materials .

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